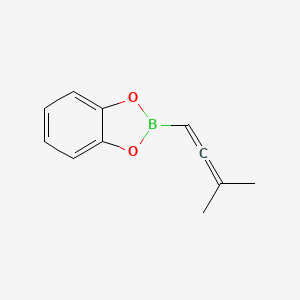
4-Hydroxy-N-methyl-3-(methylsulfanyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-N-methyl-3-(methylsulfanyl)benzamide is an organic compound with a benzene ring substituted with a hydroxyl group, a methyl group, and a methylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-N-methyl-3-(methylsulfanyl)benzamide typically involves the following steps:
Starting Material: The synthesis begins with a benzene derivative that has the desired substituents.
Functional Group Introduction: The hydroxyl group can be introduced via electrophilic aromatic substitution, while the methylsulfanyl group can be added through nucleophilic substitution.
Amide Formation: The final step involves the formation of the amide bond, which can be achieved by reacting the intermediate compound with N-methylamine under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-N-methyl-3-(methylsulfanyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the amide to an amine.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the amide could produce an amine.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-N-methyl-3-(methylsulfanyl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It could be used in the production of specialty chemicals or materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-N-methyl-3-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. The hydroxyl and methylsulfanyl groups can participate in hydrogen bonding and other interactions with proteins or enzymes, potentially affecting their activity. The amide group can also interact with biological molecules, influencing their function and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-N-methylbenzamide: Lacks the methylsulfanyl group, which may affect its chemical reactivity and biological activity.
3-Methylsulfanylbenzamide: Lacks the hydroxyl group, which can influence its solubility and interaction with biological targets.
4-Hydroxy-3-methylbenzamide: Lacks the methylsulfanyl group, affecting its overall properties.
Uniqueness
4-Hydroxy-N-methyl-3-(methylsulfanyl)benzamide is unique due to the presence of both the hydroxyl and methylsulfanyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
141111-65-1 |
|---|---|
Molekularformel |
C9H11NO2S |
Molekulargewicht |
197.26 g/mol |
IUPAC-Name |
4-hydroxy-N-methyl-3-methylsulfanylbenzamide |
InChI |
InChI=1S/C9H11NO2S/c1-10-9(12)6-3-4-7(11)8(5-6)13-2/h3-5,11H,1-2H3,(H,10,12) |
InChI-Schlüssel |
WHTYDQHBVZRUNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=CC(=C(C=C1)O)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


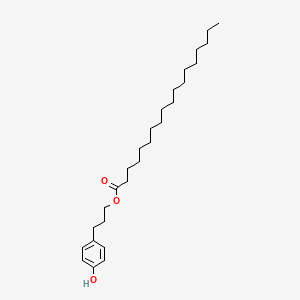
![N-tert-Butyl-N'-[4-iodo-2,6-di(propan-2-yl)phenyl]thiourea](/img/structure/B14276376.png)

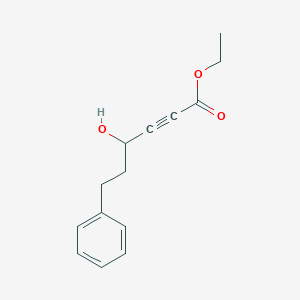
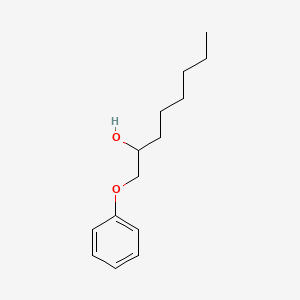
-lambda~5~-phosphane](/img/structure/B14276405.png)
![Methyl 15-[(trimethylsilyl)oxy]octadec-9-enoate](/img/structure/B14276409.png)
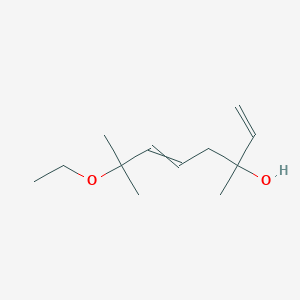
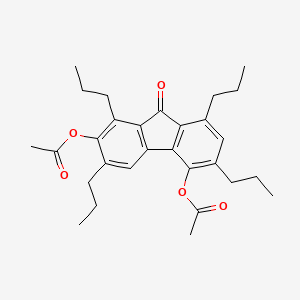

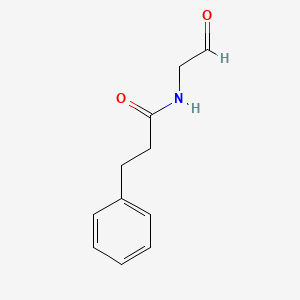
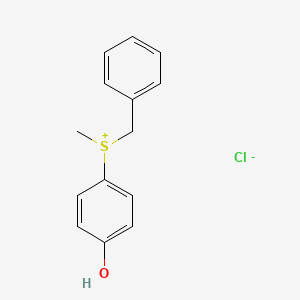
![Diethyl 4,4'-[azanediylbis(methylene)]dibenzoate](/img/structure/B14276437.png)
